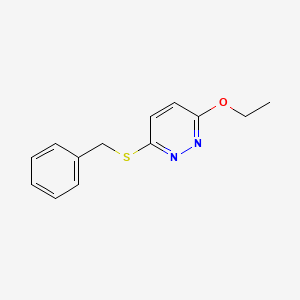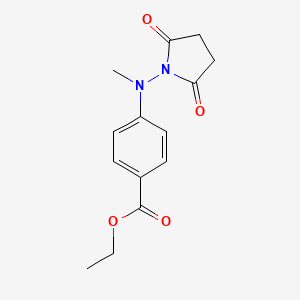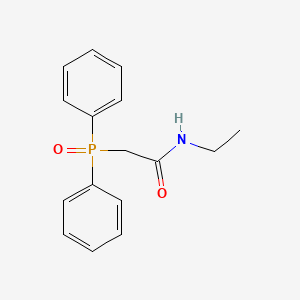
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidine derivatives, which are widely studied for their biological and chemical significance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of ethyl acetoacetate with methyl carbamate to form methyloxazine. This intermediate is then reacted with propanolamine under solventless conditions to yield 1-propanol-6-methyl uracil. Finally, oxidation with selenium dioxide produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used.
Reduction: Hydrogen gas or metal hydrides can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: A similar compound with a hydroxyl group.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their biological activity
Uniqueness
2,6-Dioxo-3-(propan-2-yl)hexahydropyrimidine-4-carboxylic acid is unique due to its specific structure, which allows for distinct interactions and reactions compared to other similar compounds.
Propiedades
Número CAS |
89985-45-5 |
|---|---|
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2,6-dioxo-3-propan-2-yl-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(2)10-5(7(12)13)3-6(11)9-8(10)14/h4-5H,3H2,1-2H3,(H,12,13)(H,9,11,14) |
Clave InChI |
DPFDESMQDILWIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(CC(=O)NC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




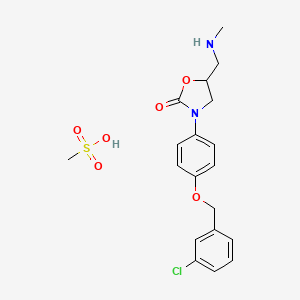


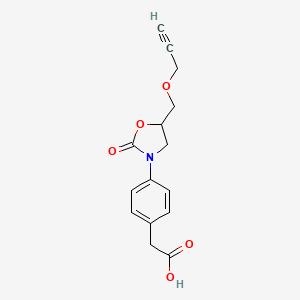
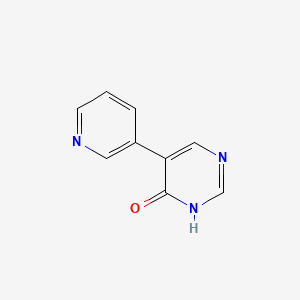
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)



